Lipophilicity (LogP) Differentiates from Unsubstituted Core and Bulkier Alkoxy Analogs
The target compound exhibits a calculated LogP of 2.16 (cLogP), placing it in an optimal lipophilicity range for oral bioavailability (Lipinski's Rule of Five recommends LogP ≤5) . This represents a 0.66 log unit increase over the unsubstituted 1,6-naphthyridine-2-carbonitrile core (LogP 1.50) , attributable to the 5-chloro and 3-methoxy substituents, and a 0.78 log unit decrease relative to the 3-isopropoxy analog (LogP 2.94) . The methoxy group thus provides a balanced hydrophobic contribution that avoids the excessive lipophilicity of the isopropoxy variant, which carries a higher risk of poor aqueous solubility and promiscuous target binding.
| Evidence Dimension | Calculated LogP (cLogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 2.16348 |
| Comparator Or Baseline | 1,6-Naphthyridine-2-carbonitrile: LogP = 1.50148; 5-Chloro-3-isopropoxy-1,6-naphthyridine-2-carbonitrile: LogP = 2.94208 |
| Quantified Difference | ΔLogP = +0.66 (vs. unsubstituted core); ΔLogP = −0.78 (vs. isopropoxy analog) |
| Conditions | Calculated values from vendor technical datasheets; consistent computational method (XLogP) applied across comparators. |
Why This Matters
The LogP of 2.16 positions this compound favorably within drug-like chemical space, offering a measurable advantage over both the overly hydrophilic unsubstituted core (reduced membrane permeability) and the overly lipophilic isopropoxy analog (solubility-limited absorption).
